molecular formula C10H11NO B3190596 1-Benzylazetidin-2-one CAS No. 4458-64-4

1-Benzylazetidin-2-one

Cat. No. B3190596
M. Wt: 161.2 g/mol
InChI Key: FYLYJFHGDNQLJJ-UHFFFAOYSA-N
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Patent
US04163743

Procedure details

N-benzyl-2-azetidine carboxylic acid (2 mmol) was added slowly to excess oxalyl chloride at 0 degrees followed by gradual warming to 45 degrees (10 min.). The clear solution was then poured into cold, anhydrous ether, acidified with 10 drops of 70% perchloric acid and filtered to give N-benzyl-2-azetidinium perchlorate (95%). A suspension of this iminium salt in 10 ml of methylene chloride at 0 degrees was treated with 1 equivalent of 100% m-chloroperbenzoic acid followed by 2 equivalents of pyridine. The resulting reaction mixture was stirred for 40 min. and then poured into water. The organic layer was separated, washed with 5% NaHCO3 and dried over Na2SO4. Evaporation of the solvent under reduced pressure afforded N-benzyl-2-azetidinone as the sole product (70%).
[Compound]
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8](OO)=O)[CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=CC=1.[OH2:18]>C(Cl)Cl>[CH2:8]([N:12]1[CH2:15][CH2:16][C:17]1=[O:18])[C:4]1[CH:3]=[CH:2][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
iminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 40 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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